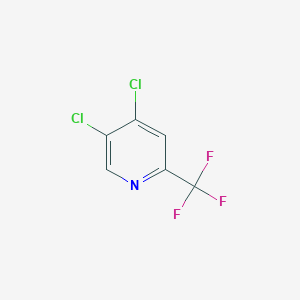

4,5-Dichloro-2-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 4,5-Dichloro-2-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dichloro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-3-1-5(6(9,10)11)12-2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTGNEWMJUHDIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80838540 | |

| Record name | 4,5-Dichloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80838540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823221-98-3 | |

| Record name | 4,5-Dichloro-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823221-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80838540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 4,5-Dichloro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Trifluoromethyl-Substituted Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and pharmaceutical agents.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in drug design. The strategic introduction of substituents onto this ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the most impactful of these substituents are halogens and the trifluoromethyl (CF₃) group.

The trifluoromethyl group, in particular, has become an indispensable tool for medicinal chemists.[2][3] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a molecule's binding affinity, membrane permeability, and overall pharmacokinetic profile.[2][3] When combined with the pyridine core, the resulting trifluoromethylpyridine motif is a powerful building block for the development of novel therapeutics and agrochemicals.[1][4] This guide provides a comprehensive technical overview of a specific, yet important, member of this class: 4,5-Dichloro-2-(trifluoromethyl)pyridine.

Core Molecular Attributes of 4,5-Dichloro-2-(trifluoromethyl)pyridine

4,5-Dichloro-2-(trifluoromethyl)pyridine, with the CAS number 823221-98-3, is a halogenated pyridine derivative that presents a unique combination of reactive sites and physicochemical properties.[5][6]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Cl₂F₃N | [5][6] |

| Molecular Weight | 215.99 g/mol | [5][6] |

| IUPAC Name | 4,5-dichloro-2-(trifluoromethyl)pyridine | |

| SMILES | C1=C(C(=CN=C1C(F)(F)F)Cl)Cl | [5] |

Computational Physicochemical Predictions:

Computational models provide valuable initial insights into the behavior of a molecule. The following parameters have been predicted for 4,5-Dichloro-2-(trifluoromethyl)pyridine:

| Predicted Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [5] |

| LogP (Octanol-Water Partition Coefficient) | 3.4072 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 0 | [5] |

The high LogP value suggests significant lipophilicity, a characteristic that can enhance membrane permeability, a crucial factor in drug design.[2] The absence of hydrogen bond donors and a single acceptor site on the pyridine nitrogen will dictate its interaction with biological targets.

Physical and Chemical Properties: An Experimental Perspective

The physical state and behavior of a compound under various conditions are critical for its handling, formulation, and application.

| Physical Property | Value | Source(s) |

| Melting Point | 10-13 °C | [7] |

| Storage Temperature | 2-8 °C, sealed in a dry environment | [5] |

The low melting point indicates that 4,5-Dichloro-2-(trifluoromethyl)pyridine exists as a low-melting solid or a liquid at or near room temperature. Proper storage at refrigerated temperatures is recommended to maintain its stability.[5]

Experimental Determination of Physicochemical Properties

To ensure the scientific integrity and reproducibility of research, it is imperative to understand the principles behind the experimental determination of these core properties.

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.

Step-by-Step Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

-

The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus.

-

The sample is heated slowly and evenly.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Causality Behind Experimental Choices:

-

Slow Heating Rate: A slow and controlled heating rate (approximately 1-2 °C per minute) is crucial for accurate determination. Rapid heating can lead to a broad and inaccurate melting point range.

-

Purity and Melting Point Range: A pure crystalline solid will typically have a sharp melting point range of 0.5-1 °C. Impurities tend to depress the melting point and broaden the range.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology (Thiele Tube Method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality Behind Experimental Choices:

-

Inverted Capillary Tube: The inverted capillary tube traps vapor, and the boiling point is reached when the vapor pressure of the liquid equals the atmospheric pressure, causing a steady stream of bubbles.

-

Thiele Tube Design: The specific shape of the Thiele tube allows for uniform heating of the liquid bath through convection currents, ensuring an accurate temperature reading.

Caption: Workflow for Boiling Point Determination.

The solubility of a compound in various solvents is a critical parameter, especially in drug development for formulation and understanding its behavior in biological systems.

Step-by-Step Methodology:

-

A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously for a set period.

-

The mixture is visually inspected for the presence of undissolved solute.

-

The process is repeated with a range of solvents of varying polarity (e.g., water, ethanol, dichloromethane, hexane).

Causality Behind Experimental Choices:

-

Choice of Solvents: A range of solvents with different polarities is used to establish a solubility profile based on the "like dissolves like" principle.

-

Agitation: Vigorous mixing ensures that the entire surface area of the solute is exposed to the solvent, facilitating dissolution.

Caption: Workflow for Solubility Determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for a CF₃ group attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of 4,5-Dichloro-2-(trifluoromethyl)pyridine is expected to show characteristic absorption bands for:

-

C-H stretching of the aromatic ring.

-

C=C and C=N stretching vibrations of the pyridine ring.

-

Strong C-F stretching vibrations of the trifluoromethyl group.

-

C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of 4,5-Dichloro-2-(trifluoromethyl)pyridine, the molecular ion peak (M⁺) would be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 will be present. Common fragmentation pathways would likely involve the loss of chlorine atoms and the trifluoromethyl group.

Synthesis and Reactivity

The synthesis of trifluoromethylpyridines can be achieved through several routes, including chlorine/fluorine exchange from a trichloromethylpyridine precursor or by building the pyridine ring from a trifluoromethyl-containing starting material.[1][4] A common strategy involves the chlorination and subsequent fluorination of a picoline derivative.[1][9]

A plausible synthetic route to 4,5-Dichloro-2-(trifluoromethyl)pyridine could involve the multi-step transformation of a suitable pyridine precursor, incorporating chlorination and trifluoromethylation reactions. The reactivity of the final product will be dictated by the electron-deficient nature of the pyridine ring, making it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing groups.

Applications in Drug Discovery and Development

Halogenated and trifluoromethyl-substituted pyridines are highly sought-after building blocks in medicinal chemistry.[1][10] The presence of these functional groups can enhance a compound's biological activity and pharmacokinetic properties.

-

Modulation of Physicochemical Properties: The trifluoromethyl group increases lipophilicity, which can improve cell membrane permeability.[2][3]

-

Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[2]

-

Binding Interactions: The trifluoromethyl group can participate in favorable interactions with biological targets, such as enzymes and receptors, thereby increasing binding affinity and potency.[2]

While specific biological activities for 4,5-Dichloro-2-(trifluoromethyl)pyridine are not extensively reported in the available literature, its structural motifs are present in molecules with a wide range of therapeutic applications, including as inhibitors of various enzymes and as components of agrochemicals.[8][11][12] The dichloro- and trifluoromethyl- substitution pattern offers multiple points for further chemical modification, making it a valuable scaffold for the synthesis of compound libraries for drug screening.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4,5-Dichloro-2-(trifluoromethyl)pyridine. Based on available safety data for this and structurally related compounds, it is classified as hazardous.[5]

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

4,5-Dichloro-2-(trifluoromethyl)pyridine is a valuable chemical entity with a unique set of physicochemical properties that make it an attractive building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its combination of a pyridine core with chloro and trifluoromethyl substituents provides a scaffold with tunable lipophilicity, metabolic stability, and reactivity. A thorough understanding of its core characteristics, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. IR Spectrum Prediction Service - CD ComputaBio [computabio.com]

- 5. chemscene.com [chemscene.com]

- 6. capotchem.com [capotchem.com]

- 7. Pyridine, 4,5-dichloro-2-(trifluoromethyl)- | 823221-98-3 [amp.chemicalbook.com]

- 8. innospk.com [innospk.com]

- 9. asianpubs.org [asianpubs.org]

- 10. nbinno.com [nbinno.com]

- 11. GitHub - josiehong/awesome-smallmol-massspec-ml: Awesome papers and codes list of small molecule mass spectrometry-related machine learning methods [github.com]

- 12. Buy 2,4-Dichloro-5-(trifluoromethyl)pyridine | 888327-38-6 [smolecule.com]

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectra of 4,5-Dichloro-2-(trifluoromethyl)pyridine

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,5-Dichloro-2-(trifluoromethyl)pyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of public domain experimental spectra for this specific isomer, this guide presents a high-quality predicted spectrum, rigorously validated through comparative analysis with structurally related analogs. We will delve into the theoretical underpinnings of the observed and predicted chemical shifts and coupling constants, offering a field-proven methodology for spectral interpretation. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the NMR characteristics of this important molecule.

Introduction: The Significance of 4,5-Dichloro-2-(trifluoromethyl)pyridine

4,5-Dichloro-2-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. The unique electronic properties imparted by the two chlorine atoms and the trifluoromethyl group make it a valuable building block for the synthesis of a wide array of biologically active molecules. Accurate and unambiguous characterization of this compound is paramount for quality control, reaction monitoring, and the elucidation of structure-activity relationships. NMR spectroscopy stands as the most powerful tool for the structural analysis of organic molecules in solution, providing detailed information about the chemical environment of each nucleus.

This guide will provide a detailed examination of the ¹H and ¹³C NMR spectra of 4,5-Dichloro-2-(trifluoromethyl)pyridine. In the absence of a publicly available, experimentally verified spectrum, we will utilize advanced NMR prediction software and substantiate the results with experimental data from closely related analogs. This approach not only offers a reliable spectral profile for the target molecule but also serves as an instructional case study in the predictive analysis of complex NMR spectra.

Molecular Structure and Predicted NMR Active Nuclei

The structure of 4,5-Dichloro-2-(trifluoromethyl)pyridine presents a distinct set of NMR active nuclei whose spectral parameters are influenced by the electronic and steric effects of the substituents.

Figure 1. Molecular structure of 4,5-Dichloro-2-(trifluoromethyl)pyridine with atom numbering.

Based on this structure, we anticipate:

-

¹H NMR Spectrum: Two signals in the aromatic region corresponding to H-3 and H-6. These protons are expected to be singlets or very finely split doublets due to a small four-bond coupling (⁴J).

-

¹³C NMR Spectrum: Six distinct signals for the six carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The pyridine carbons will also exhibit coupling to the fluorine atoms of the CF₃ group.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4,5-Dichloro-2-(trifluoromethyl)pyridine in CDCl₃ is summarized in Table 1. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine and trifluoromethyl substituents.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J in Hz) |

| H-3 | 8.15 | s | - |

| H-6 | 8.60 | s | - |

| Table 1. Predicted ¹H NMR spectral data for 4,5-Dichloro-2-(trifluoromethyl)pyridine. |

Rationale and Comparative Analysis

-

H-6: This proton is situated ortho to the nitrogen atom and is expected to be the most downfield-shifted proton due to the deshielding effect of the electronegative nitrogen. Its chemical shift is predicted to be around 8.60 ppm.

-

H-3: This proton is located between a carbon bearing a trifluoromethyl group and a chlorinated carbon. The strong electron-withdrawing nature of the CF₃ group at the adjacent C-2 position significantly deshields H-3. The predicted chemical shift is approximately 8.15 ppm.

To validate these predictions, we can compare them to the experimental data of the isomeric 2,3-Dichloro-5-(trifluoromethyl)pyridine [1]. In this isomer, H-4 appears at ~8.03 ppm and H-6 at ~8.59 ppm. The predicted chemical shift for H-6 in our target molecule is very close to the experimental value for H-6 in the analog, which is expected as their local environments (ortho to nitrogen) are similar. The predicted shift for H-3 in our molecule is slightly more downfield than H-4 in the analog, which is a reasonable prediction given the different substitution pattern.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ reveals six distinct signals, with the chemical shifts and multiplicities detailed in Table 2. The electron-withdrawing substituents and the electronegative nitrogen atom significantly influence the carbon chemical shifts.

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J in Hz) |

| C-2 | 152.5 | q | ²J(C-F) ≈ 35 |

| C-3 | 125.0 | q | ³J(C-F) ≈ 4 |

| C-4 | 135.0 | s | - |

| C-5 | 133.0 | s | - |

| C-6 | 151.0 | q | ⁴J(C-F) ≈ 1.5 |

| CF₃ | 121.0 | q | ¹J(C-F) ≈ 275 |

| Table 2. Predicted ¹³C NMR spectral data for 4,5-Dichloro-2-(trifluoromethyl)pyridine. |

Rationale and Comparative Analysis

-

C-2 and C-6: These carbons, being adjacent to the electronegative nitrogen atom, are expected to be the most downfield shifted among the ring carbons. C-2, which is directly attached to the electron-withdrawing CF₃ group, is predicted to be slightly more downfield than C-6. Both will exhibit coupling to the fluorine atoms.

-

C-4 and C-5: These carbons are bonded to chlorine atoms, which deshield them. Their chemical shifts are predicted to be in the 133-135 ppm range.

-

C-3: This carbon is predicted to be the most upfield of the protonated ring carbons.

-

CF₃: The carbon of the trifluoromethyl group will show a characteristic quartet with a large one-bond C-F coupling constant (¹J(C-F)) of approximately 275 Hz.

For validation, we can refer to the experimental ¹³C NMR data for 2,3-Dichloro-5-(trifluoromethyl)pyridine [2]. In this isomer, the reported chemical shifts are approximately: C-2 (148.1), C-3 (131.5), C-4 (136.2), C-5 (125.3, q, ³J(C-F) = 3.9 Hz), C-6 (146.9), and CF₃ (122.1, q, ¹J(C-F) = 274.5 Hz). The predicted values for our target molecule are in good agreement with these experimental findings, with expected variations due to the different substituent positions. For instance, the predicted ¹J(C-F) for the CF₃ group is very close to the experimental value.

Experimental Protocols

Figure 2. Standard workflow for NMR data acquisition and processing.

Conclusion

This technical guide has provided a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 4,5-Dichloro-2-(trifluoromethyl)pyridine. Through the use of advanced NMR prediction software and rigorous comparison with experimental data from close structural analogs, we have established a reliable and scientifically sound spectral profile for this important synthetic intermediate. The detailed rationale behind the predicted chemical shifts and coupling constants offers valuable insights for researchers working with this and similar halogenated and trifluoromethyl-substituted pyridines. The provided experimental protocol outlines the best practices for obtaining high-quality NMR data for such compounds. This guide serves as a testament to the power of predictive spectroscopy in modern chemical research, enabling structural elucidation even when experimental data is scarce.

References

-

¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. This document discusses the effects of substituents on the ¹H and ¹³C NMR chemical shifts of pyridine derivatives. Available at: [Link]

-

¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a - ResearchGate. A table of ¹³C NMR chemical shifts for various monosubstituted pyridines, useful for understanding substituent effects. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 4,5-Dichloro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in the chemical and pharmaceutical industries. Its structural motifs, featuring a pyridine ring substituted with chlorine atoms and a trifluoromethyl group, are common in agrochemicals and pharmaceutical active ingredients[1][2]. The trifluoromethyl group, in particular, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of the solubility profile of 4,5-dichloro-2-(trifluoromethyl)pyridine in common laboratory solvents is a critical prerequisite for its effective use in synthesis, formulation, and various screening assays[3]. This guide provides a comprehensive overview of the anticipated solubility characteristics of this compound and presents a detailed experimental protocol for its precise determination.

Physicochemical Properties of 4,5-Dichloro-2-(trifluoromethyl)pyridine

A foundational understanding of the physicochemical properties of 4,5-dichloro-2-(trifluoromethyl)pyridine is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂F₃N | [4] |

| Molecular Weight | 215.99 g/mol | [4] |

| Appearance | Expected to be a liquid or low-melting solid | [5][6] |

| Calculated LogP | 3.4072 | [4] |

| TPSA (Topological Polar Surface Area) | 12.89 Ų | [4] |

Anticipated Solubility Profile

Based on its chemical structure and the properties of similar compounds, the following solubility profile in common laboratory solvents is anticipated:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be low in water due to the compound's lipophilicity. In alcohols like methanol and ethanol, the solubility is likely to be moderate, increasing with the length of the alkyl chain of the alcohol.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): Good solubility is anticipated in these solvents. The ability of these solvents to engage in dipole-dipole interactions without the strong hydrogen bonding network of protic solvents often facilitates the dissolution of moderately polar and nonpolar compounds. DMSO is a powerful solvent and is expected to effectively dissolve 4,5-dichloro-2-(trifluoromethyl)pyridine[3].

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): High solubility is expected in these solvents. The nonpolar nature of these solvents should readily accommodate the lipophilic 4,5-dichloro-2-(trifluoromethyl)pyridine molecule.

Experimental Protocol for Solubility Determination: The Equilibrium Shake-Flask Method

The following protocol details the widely accepted equilibrium shake-flask method for determining the solubility of a compound in various solvents[3]. This method is robust and provides thermodynamically stable solubility data.

Objective: To determine the equilibrium solubility of 4,5-dichloro-2-(trifluoromethyl)pyridine in a range of common laboratory solvents at a controlled temperature.

Materials:

-

4,5-Dichloro-2-(trifluoromethyl)pyridine (purity ≥96%)[4]

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, hexane, toluene, dichloromethane) of analytical grade or higher

-

Scintillation vials or test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Spatula

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the respective solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Experimental Workflow:

Caption: Workflow for determining the equilibrium solubility of a compound.

Detailed Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4,5-dichloro-2-(trifluoromethyl)pyridine to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a moderate speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of 4,5-dichloro-2-(trifluoromethyl)pyridine.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility as the average of at least three independent measurements for each solvent.

-

Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

-

Self-Validating System and Trustworthiness:

-

Visual Confirmation: Before and after the equilibration period, visually inspect the vials to confirm the presence of excess undissolved solid.

-

Time to Equilibrium: Conduct a time-course experiment to demonstrate that the measured concentration does not significantly change after the chosen equilibration time, thus confirming that equilibrium has been reached.

-

Purity of Materials: Use high-purity compound and solvents to avoid erroneous results[3].

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent[8][9].

Data Summary Table (Hypothetical)

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

| Solvent Category | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Water | 25 | To be determined | To be determined |

| Methanol | 25 | To be determined | To be determined | |

| Ethanol | 25 | To be determined | To be determined | |

| Polar Aprotic | Acetone | 25 | To be determined | To be determined |

| Acetonitrile | 25 | To be determined | To be determined | |

| DMSO | 25 | To be determined | To be determined | |

| Nonpolar | Hexane | 25 | To be determined | To be determined |

| Toluene | 25 | To be determined | To be determined | |

| Dichloromethane | 25 | To be determined | To be determined |

Safety Precautions

4,5-Dichloro-2-(trifluoromethyl)pyridine and many of the solvents used are hazardous. It is imperative to consult the Safety Data Sheet (SDS) for each chemical before handling[7][10].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

-

Handling: Avoid inhalation, ingestion, and skin contact.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

A comprehensive understanding of the solubility profile of 4,5-dichloro-2-(trifluoromethyl)pyridine is fundamental for its application in research and development. While specific solubility data is not currently published, this guide provides a robust framework for its experimental determination. By following the detailed protocol and adhering to the principles of scientific integrity, researchers can generate reliable and accurate solubility data, which will be invaluable for optimizing reaction conditions, developing formulations, and advancing the use of this important chemical entity.

References

-

Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

DTIC. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (1982). Determination of solubility: A laboratory experiment. Journal of Chemical Education, 59(3), 246. [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Autechaux, S. (n.d.). Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]

-

ALFA CHEMICAL. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3,5-dichloro-2,4,6-trifluoro-. Retrieved from [Link]

- Google Patents. (n.d.). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.

- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10327-10329.

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)pyridine. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. chemscene.com [chemscene.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 2,3-二氯-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Long-Term Stability and Recommended Storage of 2,3-Dichloro-5-(trifluoromethyl)pyridine

Introduction

2,3-Dichloro-5-(trifluoromethyl)pyridine, identified by CAS Number 69045-84-7, is a halogenated pyridine derivative that serves as a pivotal intermediate in the synthesis of high-value agrochemicals and pharmaceuticals.[1] Its molecular architecture, featuring two chlorine atoms and a trifluoromethyl group on a pyridine ring, imparts unique reactivity that is leveraged in the production of insecticides like Chlorfluazuron and Fluazuron.[2][3] The purity and integrity of this starting material are paramount to the success of subsequent synthetic steps, affecting reaction yield, impurity profiles, and the ultimate safety and efficacy of the final product.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the long-term stability of 2,3-Dichloro-5-(trifluoromethyl)pyridine. We will delve into its intrinsic chemical vulnerabilities, outline potential degradation pathways, and provide field-proven recommendations for storage and handling. Furthermore, this document includes a detailed protocol for conducting stability assessments, enabling laboratories to validate storage conditions and ensure the consistent quality of this critical chemical intermediate.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2,3-Dichloro-5-(trifluoromethyl)pyridine is essential for its proper handling and storage. The compound is a colorless to light yellow transparent liquid under standard conditions.[3][4] Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 69045-84-7 | [4][5][6] |

| Molecular Formula | C₆H₂Cl₂F₃N | [4] |

| Molecular Weight | 215.99 g/mol | [5] |

| Appearance | Clear, colorless to light yellow liquid | [3][4][7] |

| Boiling Point | 176 - 188.5 °C at 760 mmHg | [3][4] |

| Melting Point | 8.0 - 9.0 °C | [3][4] |

| Flash Point | ~79 °C | [3][4] |

| Density | ~1.5 g/cm³ | [3] |

Chemical Stability and Degradation Profile

While generally stable at room temperature in sealed containers under normal conditions, 2,3-Dichloro-5-(trifluoromethyl)pyridine possesses specific chemical liabilities that can lead to degradation if not properly managed.[4] The presence of both chloro- and trifluoromethyl- substituents creates an electron-deficient pyridine ring, making it susceptible to certain reactions.

Key Factors Influencing Stability

-

Hydrolysis: The most significant risk to the long-term stability of this compound is hydrolysis. The electron-withdrawing nature of the trifluoromethyl group and the adjacent chlorine atom makes the chloro-substituents at positions 2 and 3 susceptible to nucleophilic attack by water.[8] Exposure to moisture or atmospheric humidity can lead to the progressive replacement of chlorine atoms with hydroxyl groups, generating impurities that can compromise downstream reactions. Storing the compound in a dry environment is therefore critical.[2][4][7]

-

Oxidative Degradation: Safety data sheets consistently warn against storage with strong oxidizing agents.[2][4] While the pyridine ring is relatively stable, harsh oxidative conditions can lead to degradation, potentially forming N-oxides or other unwanted byproducts.

-

Photochemical Degradation: As with many complex organic molecules, exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. While the trifluoromethyl group can sometimes enhance photostability, it is a best practice to protect the material from light.[2][9][10] This is supported by recommendations to store the compound in a "dark" place.[2]

-

Thermal Decomposition: The compound is stable at ambient temperatures but will decompose under excess heat.[4] Hazardous decomposition products upon combustion include toxic and corrosive gases such as hydrogen chloride, hydrogen fluoride, and nitrogen oxides (NOx).[4][11]

Potential Degradation Pathways

The primary degradation pathways anticipated for 2,3-Dichloro-5-(trifluoromethyl)pyridine under improper storage are hydrolysis and oxidation. The diagram below illustrates these potential transformations.

Caption: Potential degradation of 2,3-Dichloro-5-(trifluoromethyl)pyridine.

Recommended Long-Term Storage Conditions

To ensure the long-term stability and maintain the high purity (typically ≥98.0%) required for its applications, a multi-faceted approach to storage is essential.[3] The following conditions are based on a synthesis of safety data recommendations and established best practices for halogenated heterocyclic compounds.

Summary of Recommended Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2 - 8 °C (Refrigerated) | Slows the kinetics of potential hydrolytic and other degradation reactions.[5] |

| Atmosphere | Dry, Inert (e.g., Nitrogen or Argon) | Minimizes exposure to moisture to prevent hydrolysis and to oxygen to prevent oxidation.[8] |

| Light | Protect from light (Store in the dark) | Prevents potential photochemical degradation.[2] |

| Container | Tightly sealed, original container. Amber glass or chemically resistant metal/plastic. | Prevents leakage and contamination. Amber glass blocks UV light. Materials must be compatible.[2][11] |

| Incompatibilities | Segregate from strong oxidizing agents, strong acids, and bases. | Prevents hazardous and degradative chemical reactions.[4][12][13] |

Detailed Rationale for Storage

-

Temperature Control: While stable at room temperature, long-term storage at 2-8°C provides a crucial safeguard against degradation.[4][5] Lowering the temperature significantly reduces the rate of all chemical reactions, including the slow hydrolysis that might occur with trace amounts of moisture over months or years.

-

Atmosphere and Moisture Control: The imperative is to keep the material dry.[2][4] Containers must be kept tightly closed.[4] For high-purity applications or long-term archival storage, flushing the container headspace with an inert gas like nitrogen or argon before sealing is a highly recommended practice. This displaces both moisture and oxygen.

-

Protection from Light: Storage in amber glass bottles or opaque containers (such as metal cans) is essential to prevent exposure to light.[2][8][11] If the compound must be stored in a clear container, the container should be placed inside a light-blocking secondary container or cabinet.

-

Container Material Compatibility: The original manufacturer's container is often the best choice.[2][11] If repackaging is necessary, borosilicate glass is an excellent inert option. For plastic containers, high chemical resistance is required; materials like Polytetrafluoroethylene (PTFE) and Polyvinylidene Fluoride (PVDF) are generally suitable for halogenated organic compounds, whereas materials like PVC may have lower resistance.[14] Always consult a detailed chemical compatibility chart.[15][16][17]

Experimental Protocols for Stability Assessment

To empirically verify stability and understand potential degradation products, a forced degradation (or stress testing) study is the industry-standard approach. This involves subjecting the compound to exaggerated storage conditions to accelerate degradation.

Experimental Workflow for Stability Testing

The following diagram outlines the logical flow of a forced degradation study.

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol: Forced Degradation Study

Objective: To identify the degradation products of 2,3-Dichloro-5-(trifluoromethyl)pyridine under hydrolytic, oxidative, photolytic, and thermal stress and to develop a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a non-reactive solvent such as acetonitrile.

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature (this reaction is often faster than acidic hydrolysis).

-

Neutral Hydrolysis: Mix the stock solution with water and heat at 60-80°C.

-

Oxidative Degradation: Mix the stock solution with a 3-6% solution of hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Photolytic Degradation: Expose the stock solution in a photostable, transparent container (e.g., quartz) to a light source compliant with ICH Q1B guidelines (providing both UV and visible light). A control sample wrapped in aluminum foil should be run in parallel.

-

Thermal Degradation: Store a solid sample of the compound in an oven at a temperature below its melting point (e.g., 40-60°C).

-

-

Time Point Sampling: Withdraw aliquots from each stress condition at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Sample Analysis:

-

Analyze all samples, including an unstressed control, using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

-

A C18 reverse-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or other modifier) is a typical starting point.

-

Use a Diode Array Detector (DAD) or UV detector to quantify the parent peak and detect new peaks corresponding to degradants.

-

Couple the HPLC to a Mass Spectrometer (MS) to obtain mass-to-charge (m/z) data for the degradant peaks, which is critical for structural elucidation.

-

-

Data Interpretation:

-

Calculate the percentage degradation of the parent compound in each condition.

-

Analyze the mass spectra of the degradation products to propose structures, which will likely correspond to the pathways outlined in Section 3.2.

-

The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being subsequently degraded themselves.

-

Handling and Safety Precautions

As a Senior Application Scientist, it is my responsibility to emphasize that proper handling is intrinsically linked to maintaining stability and ensuring personnel safety.

-

Ventilation: Always handle this compound in a well-ventilated area or, preferably, within a certified laboratory chemical fume hood to avoid inhalation of vapors.[2][11][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][19]

-

Spill Response: In case of a spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[11] Avoid allowing the material to enter drains or waterways.[2][20]

-

Disposal: Dispose of unused material and waste in accordance with local, regional, and national regulations.[19]

Conclusion

2,3-Dichloro-5-(trifluoromethyl)pyridine is a robust chemical intermediate when its specific vulnerabilities are respected. Its long-term stability hinges on stringent control of its storage environment, with the exclusion of moisture being the most critical factor to prevent hydrolysis. Protection from strong oxidizers, light, and excess heat is also essential. By adhering to the recommended storage conditions of 2-8°C in a dry, dark, and inert environment, and by following safe handling protocols, researchers can ensure the material's integrity and obtain reliable, reproducible results in their synthetic applications. The implementation of stability testing via forced degradation studies provides an empirical foundation for validating these storage practices within any research or development setting.

References

- Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Cole-Parmer. pyridine-97-38091-msds)

- 2,3-Dichloro-5-(trifluoromethyl)pyridine. Pharmaffiliates.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Jubilant Ingrevia.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Fisher Scientific.

- 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. Cohizon Life Sciences Limited.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine SDS. ECHEMI. pyridine-cas-69045-84-7.html)

- 2,3-Dichloro-5-(trifluoromethyl)pyridine - Safety Data Sheet. ChemicalBook.

- Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. CHEMINTEL.

- Special Storage and Handling Procedures for Pyridine. Washington State University.

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. SciSpace.

- HANDLING AND STORAGE OF HAZARDOUS MATERIALS. University of Colorado Colorado Springs.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. EnPress Publisher.

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical. Huimeng Bio-tech.

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases (Re-indexed). Beilstein Journal of Organic Chemistry.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention. Benchchem.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases (Alternative Source). Beilstein Journal of Organic Chemistry.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Information. TCI Chemicals.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.

- Pyridine Safety Data Sheet. Apollo Scientific.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine Technical Guide. Benchchem.

- Chemical Compatibility Chart. Walchem.

- Chemical Compatibility Database. Cole-Parmer.

- Chemical Compatibility Calculator. DWK Life Sciences.

- CHEMICAL RESISTANCE GUIDE. Chemline Plastics.

Sources

- 1. benchchem.com [benchchem.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. innospk.com [innospk.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. fishersci.com [fishersci.com]

- 7. 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical [huimengchem.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scispace.com [scispace.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. cohizon.com [cohizon.com]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. dess.uccs.edu [dess.uccs.edu]

- 14. everythinginsidethefence.com [everythinginsidethefence.com]

- 15. walchem.com [walchem.com]

- 16. coleparmer.com [coleparmer.com]

- 17. dwk.com [dwk.com]

- 18. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 19. echemi.com [echemi.com]

- 20. chemicalbook.com [chemicalbook.com]

Material safety data sheet (MSDS) for 4,5-Dichloro-2-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Safe Handling and Application of 4,5-Dichloro-2-(trifluoromethyl)pyridine

Introduction

4,5-Dichloro-2-(trifluoromethyl)pyridine, identified by CAS Number 823221-98-3, is a halogenated pyridine derivative that serves as a specialized building block in complex organic synthesis.[1] For researchers and professionals in drug development and agrochemical science, such fluorinated heterocycles are of significant interest due to the unique physicochemical properties the trifluoromethyl group imparts to a target molecule, including metabolic stability and lipophilicity. The strategic placement of two chlorine atoms provides reactive sites for further functionalization, making it a versatile intermediate.[2][3]

This guide provides a comprehensive overview of the material safety profile and handling protocols for 4,5-Dichloro-2-(trifluoromethyl)pyridine. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes available data to offer practical, field-proven insights. The core objective is to equip scientific professionals with the knowledge to mitigate risks, ensure experimental integrity, and understand the causality behind established safety procedures.

A Note on Isomeric Data: Comprehensive safety and toxicological data for 4,5-Dichloro-2-(trifluoromethyl)pyridine (CAS 823221-98-3) is not widely available in public literature. Therefore, to provide a robust safety profile, this guide incorporates data from the closely related and well-documented isomer, 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7). While the core hazards are expected to be similar due to the shared functional groups, any data pertaining to this isomer will be explicitly noted. Researchers should treat this information as a strong surrogate for establishing handling protocols, while exercising due diligence.

Compound Identification and Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use in a laboratory setting. These parameters dictate storage conditions, solvent choices, and appropriate emergency responses.

Chemical Structure

Physicochemical Data Summary

The following table summarizes the key identifiers and properties. Data marked with an asterisk (*) is for the isomer 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7) and should be used as a reliable estimate.

| Property | Value | Source |

| IUPAC Name | 4,5-Dichloro-2-(trifluoromethyl)pyridine | - |

| CAS Number | 823221-98-3 | [1] |

| Molecular Formula | C₆H₂Cl₂F₃N | [1] |

| Molecular Weight | 215.99 g/mol | [1][4][5] |

| Appearance | Colorless to light yellow transparent liquid | [6][7] |

| Physical State | Liquid | [5][8] |

| Boiling Point | 176 °C @ 760 mmHg | [8] |

| Melting Point | 8.0 - 9.0 °C | [7][8] |

| Density | ~1.549 g/mL at 25 °C | [5][7] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [5] |

| Solubility | Insoluble in water; Soluble in common organic solvents* | [6][9] |

Hazard Identification and Toxicological Assessment

This compound is classified as hazardous.[10] The primary risks are associated with its toxicity upon ingestion or inhalation, its potential to cause severe eye and skin damage, and its environmental impact.

-

Acute Toxicity (Oral & Inhalation): Classified as harmful if swallowed or inhaled.[2][10] The trifluoromethyl and chloro- substituents enhance the molecule's reactivity and ability to interfere with biological processes upon absorption. Inhalation may lead to severe irritation of the respiratory tract.[8][11]

-

Serious Eye Damage/Irritation: This compound is designated as causing serious eye damage (Category 1).[10] This is a critical risk for laboratory personnel. The causality stems from its potential to act as a corrosive agent to the delicate tissues of the eye, leading to permanent impairment of vision if not treated immediately and effectively.[6]

-

Skin Corrosion/Irritation and Sensitization: It is known to cause skin irritation.[8] More significantly, it may cause an allergic skin reaction.[2][10] Halogenated organic compounds can act as haptens, small molecules that elicit an immune response only when attached to a larger protein. Repeated or prolonged contact can sensitize an individual, leading to a more severe allergic response upon subsequent exposures.[10]

-

Environmental Hazards: The compound is toxic to aquatic life with long-lasting effects.[2][10] Its low water solubility and chlorinated structure suggest a potential for persistence in the environment. Therefore, any release into drains or waterways must be strictly avoided.[6][12]

Toxicological Data Summary

The following data is for the isomer 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7).

| Endpoint | Result | Species | Source |

| Acute Oral LD50 | 1879 mg/kg | Rat (male/female) | [13] |

| Acute Dermal LD50 | > 2000 mg/kg | Rat (male/female) | [13] |

| Toxicity to Fish LC50 | 3.9 mg/L (96 h) | Oncorhynchus mykiss | [13] |

| Toxicity to Daphnia EC50 | 4.9 mg/L (48 h) | Aquatic crustacea | [13] |

| Toxicity to Algae EC50 | 2.9 mg/L (72 h) | Desmodesmus subspicatus | [13] |

Risk Mitigation and Safe Handling Protocols

A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, appropriate personal protective equipment (PPE), and standardized workflows.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to physically isolate the researcher from the hazard.

-

Chemical Fume Hood: All handling of 4,5-Dichloro-2-(trifluoromethyl)pyridine, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood provides adequate ventilation to keep airborne concentrations low and contains any accidental releases.[8][11]

-

Emergency Equipment: An eyewash station and a safety shower must be located in immediate proximity to the workstation.[6][8][10] Their accessibility is critical for minimizing injury in the event of an accidental splash.

Personal Protective Equipment (PPE): The Essential Barrier

PPE selection must be based on the specific hazards of the compound.

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[12][13] Goggles protect against splashes, while the face shield provides an additional layer of protection for the entire face, which is crucial given the compound's classification for causing severe eye damage.

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile) inspected for integrity before use.[6][8] It is critical to use proper glove removal technique (without touching the outer surface) to avoid skin contact.[12]

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, consider wearing impervious clothing or an apron.[6][13]

-

Respiratory Protection: If there is a risk of exposure limits being exceeded, such as during a large-scale transfer or a spill, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[10][12]

Standard Laboratory Workflow Protocol

-

Preparation: Before handling the compound, ensure the fume hood is operational, all required PPE is donned correctly, and emergency equipment is accessible.

-

Aliquotting: Transfer the desired amount from the main container to a tared vessel inside the fume hood. Use a closed system for transfers whenever possible.[6]

-

Reaction Setup: Keep the reaction vessel within the fume hood. Take measures to prevent the buildup of electrostatic charge.[6][12]

-

Post-Handling: Tightly close the primary container and return it to its designated storage location.[8]

-

Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[10][13] Contaminated work clothing should not be allowed out of the workplace and must be laundered separately.[2]

Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures

-

Inhalation: Immediately remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][10][14]

-

Skin Contact: Take off all contaminated clothing immediately. Flush the skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[2][10][14]

-

Eye Contact: This is a medical emergency. Immediately hold eyelids apart and flush the eye continuously with running water for at least 15-20 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[2][10][14]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[8][10][14]

Spill and Leak Response

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation. Remove all sources of ignition.[12]

-

Contain: Prevent the spill from entering drains or waterways.[6][12][14] For liquid spills, contain and absorb with an inert material like sand, earth, or vermiculite.[2]

-

Collect: Wearing full PPE, collect the absorbed material into a suitable, labeled container for disposal.[2]

-

Clean: Clean the affected area thoroughly.

// Exposure Path ExposureType [label="Identify Route\n(Skin, Eyes, Inhalation)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FirstAid [label="Administer Specific First Aid\n(See Section 4)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Medical [label="Seek Immediate\nMedical Attention", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Spill Path SpillSize [label="Spill Size?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SmallSpill [label="Small Spill:\n- Absorb with inert material\n- Collect for disposal", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LargeSpill [label="Large Spill:\n- Evacuate Area\n- Call Emergency Response", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleanup [label="Decontaminate Area", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> IsExposure; Start -> IsSpill;

IsExposure -> ExposureType [label="Yes"]; ExposureType -> FirstAid; FirstAid -> Medical;

IsSpill -> SpillSize [label="Yes"]; SpillSize -> SmallSpill [label="Minor"]; SpillSize -> LargeSpill [label="Major"]; SmallSpill -> Cleanup; LargeSpill -> Cleanup;

IsExposure -> IsSpill [label="No"]; } ends_dot Caption: A decision-making framework for responding to incidents involving the compound.

Fire-Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2). A water spray can be used to cool closed containers.[10][14]

-

Specific Hazards: This is a combustible liquid.[2][10] Heating may cause containers to expand and rupture.[2] Critically, combustion produces highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), hydrogen chloride (HCl), and hydrogen fluoride (HF).[6][10][15]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with these hazardous decomposition products.[10][15]

Stability, Storage, and Disposal

Proper storage and disposal are essential for maintaining chemical integrity and ensuring long-term safety.

-

Stability: The compound is stable under normal, recommended storage conditions.[8][10]

-

Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.[2][10][15]

-

Incompatible Materials: Keep away from strong oxidizing agents, as these can lead to exothermic and potentially hazardous reactions.[6][10][11]

-

Storage Recommendations: Store in the original, tightly sealed container in a cool, dry, and well-ventilated place.[2][6][8][10] The supplier recommends refrigerated storage at 2-8°C.[1] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]

-

Disposal: This material and its container must be disposed of as hazardous waste.[10] Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][13] Do not allow the product to enter the environment.[2]

References

-

Cohizon Life Sciences. (2025). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. [Link]

-

PubChem. (n.d.). 3,5-Dichloro-2,4,6-trifluoropyridine. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. [Link]

-

Uneyama, K., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]

-

Fengchen Group. (n.d.). Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. [Link]

- European Patent Office. (n.d.).

-

ALFA CHEMICAL. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. [Link]

- Google Patents. (n.d.). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.

-

Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

-

Chemsrc. (2025). CAS#:79456-33-0 | 5-Chloro-3-(trifluoromethyl)pyridin-2-amine. [Link]

-

NIST. (n.d.). Pyridine, 3,5-dichloro-2,4,6-trifluoro-. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. cohizon.com [cohizon.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-二氯-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. innospk.com [innospk.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide on the Electronic and Steric Effects of Substituents on the 4,5-Dichloro-2-(trifluoromethyl)pyridine Ring

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,5-dichloro-2-(trifluoromethyl)pyridine scaffold is a privileged core in modern medicinal and agrochemical research. Its inherent electronic deficiencies, conferred by the pyridine nitrogen, two chlorine atoms, and a potent trifluoromethyl group, render it a unique building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive analysis of the electronic and steric effects of substituents at the C3 and C6 positions of this ring system. We will delve into the theoretical underpinnings of these effects, supported by quantitative data from analogous systems, and provide practical, field-proven insights into the synthesis and functionalization of this important heterocyclic core. This document is intended to serve as a technical resource for researchers engaged in the rational design and development of next-generation pharmaceuticals and crop protection agents.

Introduction: The Strategic Importance of the 4,5-Dichloro-2-(trifluoromethyl)pyridine Scaffold

The pyridine ring is a fundamental heterocycle in a multitude of pharmaceutical and agrochemical agents.[1][2] The introduction of a trifluoromethyl (-CF3) group and chlorine atoms onto this scaffold significantly modulates its physicochemical properties, offering medicinal chemists a powerful tool to enhance biological activity and pharmacokinetic profiles. The -CF3 group, with its strong electron-withdrawing nature (Hammett constant σp = 0.54), increases lipophilicity, improves metabolic stability by blocking potential sites of oxidation, and can enhance binding affinity to target proteins.[2] The chlorine substituents also contribute to the electron-deficient character of the ring and provide additional points for synthetic diversification.

The 4,5-dichloro-2-(trifluoromethyl)pyridine core, therefore, presents a unique electronic landscape, making it highly susceptible to nucleophilic attack and a versatile platform for the introduction of a wide array of functional groups. Understanding how additional substituents at the remaining C3 and C6 positions further influence the electronic and steric properties of this ring is paramount for the strategic design of new chemical entities with tailored biological functions.

Fundamental Principles: Quantifying Electronic and Steric Effects

The influence of a substituent on the reactivity and properties of the 4,5-dichloro-2-(trifluoromethyl)pyridine ring can be dissected into electronic and steric effects. These effects are not merely qualitative descriptors but can be quantified using various physical organic chemistry parameters.

Electronic Effects: Inductive and Resonance Contributions

The electronic influence of a substituent is a combination of its inductive and resonance effects.[1]

-

Inductive Effect (I): This is the through-bond polarization of sigma (σ) bonds due to the electronegativity difference between the substituent and the ring carbon. Electron-withdrawing groups (EWGs) exert a -I effect, while electron-donating groups (EDGs) have a +I effect.

-

Resonance Effect (M or R): This involves the delocalization of pi (π) electrons between the substituent and the pyridine ring. It is most pronounced for substituents at the ortho and para positions to the nitrogen.[1]

These effects can be quantified using Hammett substituent constants (σ) , which provide a measure of the electronic-donating or -withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[1]

| Substituent | σ_meta | σ_para | Electronic Effect |

| -NO₂ | 0.71 | 0.78 | Strongly Electron-Withdrawing |

| -CN | 0.56 | 0.66 | Strongly Electron-Withdrawing |

| -CF₃ | 0.43 | 0.54 | Strongly Electron-Withdrawing |

| -Cl | 0.37 | 0.23 | Electron-Withdrawing (Inductive) |

| -Br | 0.39 | 0.23 | Electron-Withdrawing (Inductive) |

| -H | 0.00 | 0.00 | Neutral |

| -CH₃ | -0.07 | -0.17 | Weakly Electron-Donating |

| -OCH₃ | 0.12 | -0.27 | Electron-Donating (Resonance) |

| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating |

Table 1: Hammett Substituent Constants for Common Substituents. These values provide a quantitative measure of the electronic influence of substituents on an aromatic ring.[1]

Another critical quantitative measure of electronic effects is the pKa of the pyridinium ion . The basicity of the pyridine nitrogen is highly sensitive to the electronic nature of the ring substituents. Electron-withdrawing groups decrease the electron density on the nitrogen, making it a weaker base and thus lowering the pKa of its conjugate acid. Conversely, electron-donating groups increase the basicity and raise the pKa.[3]

| Substituted Pyridine | pKa of Conjugate Acid |

| 4-Nitropyridine | 1.61 |

| 4-Chloropyridine | 3.83 |

| Pyridine | 5.25 |

| 4-Methylpyridine | 6.02 |

| 4-Aminopyridine | 9.11 |

Table 2: pKa values for substituted pyridines, demonstrating the influence of substituents on the basicity of the pyridine nitrogen.[3]

Furthermore, ¹⁹F NMR spectroscopy of the -CF₃ group can serve as a sensitive probe for the electronic environment of the pyridine ring. The chemical shift of the fluorine atoms is influenced by the electron density of the ring, with electron-withdrawing substituents generally causing a downfield shift and electron-donating groups an upfield shift.[4][5]

Steric Effects: The Role of Bulk and Proximity

Steric effects arise from the spatial arrangement of atoms. In the context of the 4,5-dichloro-2-(trifluoromethyl)pyridine ring, the steric bulk of substituents at the C3 and C6 positions can significantly impact reactivity. Large substituents can hinder the approach of reagents to adjacent reaction sites, a phenomenon known as steric hindrance. This is particularly relevant for reactions involving the pyridine nitrogen or the ortho-positions (C2 and C6).

Reactivity and Functionalization of the 4,5-Dichloro-2-(trifluoromethyl)pyridine Core

The inherent electronic properties of the 4,5-dichloro-2-(trifluoromethyl)pyridine ring dictate its reactivity, primarily towards nucleophilic aromatic substitution (SₙAr). The electron-deficient nature of the ring, exacerbated by the -CF₃ group and chlorine atoms, makes it an excellent substrate for SₙAr reactions.

Nucleophilic Aromatic Substitution (SₙAr)

SₙAr is a cornerstone reaction for the functionalization of electron-poor heterocycles.[6][7][8] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate.[9] The positions most susceptible to nucleophilic attack on the pyridine ring are C2, C4, and C6, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[10][11]

In the 4,5-dichloro-2-(trifluoromethyl)pyridine system, the C4 and C5 positions are occupied by chlorine atoms, which are good leaving groups. The C2 position is occupied by the strongly activating -CF₃ group. Therefore, nucleophilic attack is highly favored at the C4 position, and to a lesser extent, the C2 position (if a suitable leaving group were present).

Experimental Protocol: General Procedure for SₙAr on a Polychlorinated Pyridine

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the polychlorinated pyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).

-

Addition of Nucleophile: Add the nucleophile (1.1 - 1.5 eq.). If the nucleophile is an amine or alcohol, a base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 2.0 eq.) may be required to generate the nucleophilic species in situ.

-

Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the regioselective functionalization of polychlorinated pyridines.[12] The reactivity of the chlorine atoms in these reactions is generally lower than that of bromine or iodine. However, with the appropriate choice of catalyst, ligand, and reaction conditions, selective C-C, C-N, and C-O bond formations can be achieved.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine the 4,5-dichloro-2-(trifluoromethyl)pyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water).

-

Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the SₙAr reaction.

Substituent Effects at the C3 and C6 Positions

The introduction of substituents at the C3 and C6 positions of the 4,5-dichloro-2-(trifluoromethyl)pyridine ring will further modulate its electronic and steric landscape, influencing its reactivity and potential biological activity.

Substituents at the C3 Position

A substituent at the C3 position will primarily exert an inductive effect on the neighboring C2 and C4 positions.